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molecular formula C8H6N4O4 B8787883 2-Amino-4-methyl-3,5-dinitrobenzonitrile

2-Amino-4-methyl-3,5-dinitrobenzonitrile

Cat. No. B8787883
M. Wt: 222.16 g/mol
InChI Key: QUUQAHXPDICOOE-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

To a mixture of 2-amino-4-methyl-3,5-dinitrobenzamide (7) (12.5 kg) in acetonitrile (78.4 kg) is added phosphorus oxychloride (14.8 kg) over a period of about 35 minutes. The mixture is then heated to reflux. After approximately 3.25 hours, the mixture is cooled to about 25° C. and added to water (245 kg). The vessel that formerly contained the reaction mixture is rinsed with acetonitrile (16 kg) and the rinse solution is also added to the aforementioned water quench solution. The quench solution is then cooled to about 5° C. over a period of about 2 hours. The quench solution is then filtered, the vessel that formerly contained the quench solution is rinsed with water (93 kg), and the rinse solution is passed through the product-containing filter. The product obtained is then dried in a vacuum tray drier, at a temperature of about 47° C. and a vacuum of about 12 torr, to provide 2-amino-4-methyl-3,5-dinitrobenzonitrile (5) (9.6 kg, 83.5% yield).
Name
2-amino-4-methyl-3,5-dinitrobenzamide
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
78.4 kg
Type
solvent
Reaction Step One
Quantity
14.8 kg
Type
reactant
Reaction Step Two
Name
Quantity
245 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([CH3:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]([NH2:6])=O.P(Cl)(Cl)(Cl)=O.O>C(#N)C>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([CH3:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]#[N:6]

Inputs

Step One
Name
2-amino-4-methyl-3,5-dinitrobenzamide
Quantity
12.5 kg
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
78.4 kg
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14.8 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
245 kg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to reflux
WASH
Type
WASH
Details
is rinsed with acetonitrile (16 kg)
ADDITION
Type
ADDITION
Details
the rinse solution is also added to the aforementioned water
CUSTOM
Type
CUSTOM
Details
quench solution
TEMPERATURE
Type
TEMPERATURE
Details
The quench solution is then cooled to about 5° C. over a period of about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The quench solution is then filtered
WASH
Type
WASH
Details
is rinsed with water (93 kg)
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is then dried in a vacuum tray drier, at a temperature of about 47° C.

Outcomes

Product
Details
Reaction Time
3.25 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 kg
YIELD: PERCENTYIELD 83.5%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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